2-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid
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Overview
Description
2-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid is an organic compound with a molecular formula of C10H10O3 It is a derivative of indene, a bicyclic hydrocarbon, and features a hydroxyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the oxidation of indene derivatives. One common method includes the oxidation of 2,3-dihydro-1H-indene-4-carboxylic acid using reagents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity and chemical behavior .
Comparison with Similar Compounds
Similar Compounds
- 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid
- 5-Chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester
Uniqueness
2-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to its specific functional groups and structural features. The presence of both hydroxyl and carboxylic acid groups allows for diverse chemical reactivity and potential biological activity. Compared to similar compounds, it offers distinct advantages in terms of synthesis and application in various fields.
Properties
Molecular Formula |
C10H10O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C10H10O3/c11-7-4-6-2-1-3-8(10(12)13)9(6)5-7/h1-3,7,11H,4-5H2,(H,12,13) |
InChI Key |
MTBZXJJXFKMGRR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC=C2C(=O)O)O |
Origin of Product |
United States |
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